molecular formula C7H10N2O B1269971 1-amino-4,6-dimethylpyridin-2(1H)-one CAS No. 98334-40-8

1-amino-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B1269971
CAS No.: 98334-40-8
M. Wt: 138.17 g/mol
InChI Key: YNOHPNCZMTZNPB-UHFFFAOYSA-N
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Description

1-amino-4,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-4,6-dimethylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-pyridone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-amino-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-amino-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-methylpyridin-4(1H)-one: Similar structure but with different substitution patterns.

    4-amino-2,6-dimethylpyridin-1(2H)-one: Another isomer with different amino and methyl group positions.

Uniqueness

1-amino-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methyl groups on the pyridine ring provides a distinct set of properties compared to other similar compounds.

Properties

IUPAC Name

1-amino-4,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOHPNCZMTZNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351568
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98334-40-8
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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